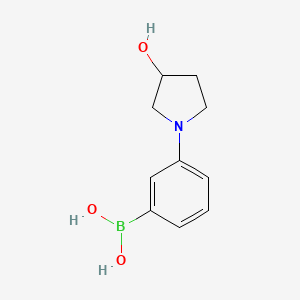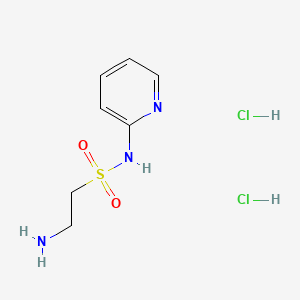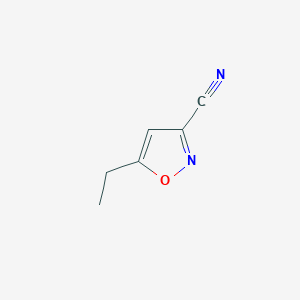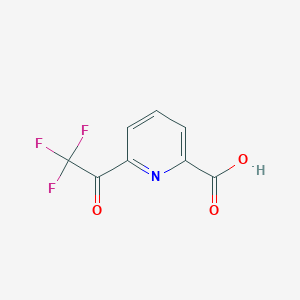![molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0](/img/structure/B13471235.png)
methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride .
Uniqueness
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
2866308-27-0 |
|---|---|
Molekularformel |
C9H15Cl2N3O2 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H |
InChI-Schlüssel |
XVJQURKSVWOMII-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)

![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)

